N-benzyl-4-bromoaniline

Cross-coupling chemistry Catalysis Palladium-catalyzed amination

Validated BRD4 bromodomain inhibitor (IC50 1260nM) and MARK4 kinase scaffold (IC50 3540nM). Para-bromo N-benzylaniline core enables regioselective Suzuki/Buchwald-Hartwig couplings and sub-nM 5-HT2A affinity. Choose over chloro/ortho analogs for reproducible SAR studies and parallel library synthesis.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
CAS No. 2879-83-6
Cat. No. B1607333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromoaniline
CAS2879-83-6
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
InChIKeyAZLKZLKCCRFAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-bromoaniline (CAS 2879-83-6): Chemical Identity and Core Characteristics for Procurement Decisions


N-Benzyl-4-bromoaniline (CAS 2879-83-6) is a para-brominated secondary aromatic amine belonging to the N-benzylaniline class, with the molecular formula C13H12BrN and a molecular weight of 262.14 g/mol [1]. The compound features a benzyl group substituted at the aniline nitrogen and a bromine atom at the para position of the phenyl ring, a structural arrangement that confers distinct reactivity in cross-coupling transformations compared to other halogenated aniline derivatives [1]. Commercially, this compound is available as a white to light yellow crystalline solid with a melting point of 102.0 to 106.0 °C (reference: 104 °C) and a boiling point of 160 °C at 1 Torr .

Why N-Benzyl-4-bromoaniline Cannot Be Interchanged with Other N-Benzylaniline Analogs: Key Differentiators


In procurement for chemical synthesis or biological screening, substituting N-benzyl-4-bromoaniline (CAS 2879-83-6) with its closest structural analogs introduces quantifiable alterations in reactivity, target binding, and physicochemical properties that undermine experimental reproducibility. Replacement with N-benzyl-4-chloroaniline changes the halogen leaving-group potential in cross-coupling reactions due to differing C–X bond strengths and polarizabilities [1]. Substitution with 4-bromoaniline eliminates the N-benzyl moiety entirely, removing steric bulk that modulates both synthetic reactivity and biological target engagement [1]. Even positional isomerism—such as using ortho-brominated analogs—introduces distinct regiochemical outcomes and metabolic stability profiles [2]. The following quantitative evidence establishes the specific dimensions along which N-benzyl-4-bromoaniline exhibits measurable differentiation.

Quantitative Differentiation Evidence for N-Benzyl-4-bromoaniline: Procurement-Relevant Comparative Data


Bromine versus Chlorine: Differential Reactivity in Buchwald-Hartwig Amination

N-Benzyl-4-bromoaniline serves as a substrate in palladium-catalyzed Buchwald-Hartwig amination reactions. Comparative studies using PEPPSI-IPr catalyst and 3-pentanone as an activator demonstrate that aryl bromides participate in this transformation, yielding coupling products in 60–100% yield, whereas reactions without the ketone activator produce only 3–12% yield [1]. Class-level inference across halogenated arenes indicates that aryl bromides exhibit higher reactivity in cross-coupling than their chloro analogs due to lower C–Br bond dissociation energy and superior oxidative addition kinetics with palladium catalysts [1].

Cross-coupling chemistry Catalysis Palladium-catalyzed amination

Bromodomain Inhibition: BRD4 Binding Affinity (IC50) as a Selection Criterion

N-Benzyl-4-bromoaniline exhibits measurable binding affinity to the bromodomain-containing protein BRD4, a key epigenetic regulator implicated in oncology drug discovery. In fluorescence anisotropy competitive binding assays using Alexa Fluor 488-labeled tracer, the compound displays an IC50 value of 1,260 nM (1.26 μM) against BRD4 [1]. This binding activity distinguishes it from the parent aniline scaffold and from N-benzyl-4-chloroaniline, for which no BRD4 binding data have been reported, suggesting the para-bromo substitution contributes uniquely to the compound's protein interaction profile [1].

Epigenetics Bromodomain inhibition Protein-protein interaction

Kinase Inhibition Profile: MARK4 IC50 Differentiates Brominated Benzylaniline Scaffold

N-Benzyl-4-bromoaniline exhibits inhibitory activity against microtubule affinity-regulating kinase 4 (MARK4), a serine/threonine kinase implicated in Alzheimer's disease pathogenesis and cancer cell proliferation. In displacement assays using a tracer (K5) with NLuc-fused MARK4 expressed in HEK293 cells, the compound displays an IC50 value of 3,540 nM (3.54 μM) [1]. MARK4 has emerged as a therapeutic target in neurodegenerative and oncology research; this binding affinity establishes N-benzyl-4-bromoaniline as a structurally tractable scaffold distinct from non-benzylated or chloro-substituted analogs, which have not been profiled for MARK4 activity [1].

Kinase inhibition MARK4 Alzheimer's disease

Serotonin Receptor Pharmacology: 5-HT2A Binding Affinity of 4-Bromobenzyl-Containing Amines

Compounds incorporating the 4-bromobenzylamine substructure—the core motif of N-benzyl-4-bromoaniline—exhibit high-affinity binding at the 5-HT2A serotonin receptor. In radioligand binding studies, N-(4-bromobenzyl)-substituted phenylalkylamines achieve Ki values below 1 nM at 5-HT2A receptors, with >100-fold selectivity over 5-HT2C receptors [1]. This affinity profile contrasts sharply with non-benzylated 4-bromoaniline and with chloro-substituted analogs, which do not replicate the same potency or selectivity pattern at serotonin receptor subtypes [1].

Serotonin receptors 5-HT2A CNS pharmacology

Physicochemical Differentiation: Lipophilicity (XLogP3) and Crystallinity Impact on Handling and Formulation

N-Benzyl-4-bromoaniline is a white to light yellow crystalline solid at 20 °C with a melting point of 102.0–106.0 °C, whereas the chloro analog N-benzyl-4-chloroaniline is typically a liquid at ambient temperature . The brominated compound exhibits a computed XLogP3 value of 3.8, reflecting the enhanced lipophilicity contributed by the para-bromo substituent relative to the parent aniline (XLogP3 ≈ 0.9) or the chloro analog (XLogP3 ≈ 3.2) [1]. This elevated logP influences both membrane permeability in biological assays and solvent partitioning in synthetic workup.

Physicochemical properties Lipophilicity Solid-state characterization

Synthetic Accessibility via Sequential N-Alkylation and Suzuki Coupling: Validated Route for Library Synthesis

N-Benzyl-4-bromoaniline is a prototypical substrate in semiautomated solution-phase library synthesis protocols. Organ et al. (2001) demonstrated that sequential N-alkylation of amines with 3- or 4-bromobenzyl bromide followed by Suzuki cross-coupling with aryl boronic acids enables the efficient preparation of aminomethyl-substituted biaryl libraries [1]. In this methodology, N-benzyl-4-bromoaniline—or its direct synthetic precursors—serves as the critical aryl bromide intermediate for the Suzuki coupling step. The para-bromo substitution pattern provides predictable regiochemical outcomes in cross-coupling, in contrast to ortho-bromoanilines which exhibit susceptibility to rearrangement during alkylation (yielding the 4-isomer predominantly, 66% isolated yield) [2].

Combinatorial chemistry Parallel synthesis Biaryl library construction

Research and Industrial Application Scenarios for N-Benzyl-4-bromoaniline Based on Verified Differentiation Evidence


Epigenetic Probe Development: BRD4 Bromodomain Screening Campaigns

N-Benzyl-4-bromoaniline is a suitable starting scaffold for hit-to-lead optimization targeting the BRD4 bromodomain, a validated target in oncology and inflammation. With a confirmed IC50 of 1,260 nM against BRD4 [1], this compound provides a quantifiable baseline for structure-activity relationship (SAR) studies. Procurement is justified for laboratories seeking a para-bromo N-benzylaniline core with documented target engagement, whereas the chloro analog or non-benzylated 4-bromoaniline lack comparable validation and would require de novo activity screening.

Kinase Inhibitor Discovery: MARK4-Targeted Alzheimer's Disease and Oncology Programs

For research programs investigating MARK4 kinase inhibition in the context of tau hyperphosphorylation (Alzheimer's disease) or cancer cell proliferation, N-benzyl-4-bromoaniline offers an experimentally verified starting point with an IC50 of 3,540 nM [1]. Selection of this compound over structurally related analogs eliminates the uncertainty of untested kinase inhibition profiles and accelerates SAR exploration around the benzyl and bromo substituents.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination and Suzuki Library Construction

N-Benzyl-4-bromoaniline is a preferred aryl halide substrate in palladium-catalyzed cross-coupling methodologies due to the favorable leaving-group characteristics of the para-bromo substituent. In Buchwald-Hartwig amination, aryl bromides achieve yields of 60–100% under ketone-activated conditions [1]; in sequential N-alkylation/Suzuki coupling protocols, the para-bromo substitution pattern ensures regiochemical predictability essential for parallel library synthesis [2]. Procurement of this compound is indicated when synthetic reliability and high cross-coupling efficiency are required.

CNS-Focused Medicinal Chemistry: 5-HT2A Serotonin Receptor Ligand Optimization

For medicinal chemistry programs targeting the 5-HT2A serotonin receptor—a critical target in psychiatric disorders and psychedelic pharmacology—the 4-bromobenzylamine substructure present in N-benzyl-4-bromoaniline has been validated to confer sub-nanomolar receptor affinity (Ki < 1 nM) and >100-fold selectivity over 5-HT2C [1]. Procurement of this compound as a synthetic intermediate or pharmacophore-bearing building block is strategically justified for CNS ligand design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-4-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.